Ro 31-8830

Vue d'ensemble

Description

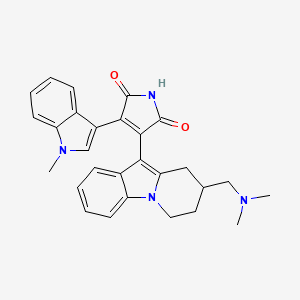

Ro-31-8830 is a novel, potent inhibitor of protein kinase C, derived from the non-selective protein kinase inhibitor staurosporine . It has been studied for its selectivity towards protein kinase C over other protein kinases and its ability to inhibit protein kinase C-mediated events in platelets and lymphocytes . The molecular formula of Ro-31-8830 is C28H28N4O2 .

Méthodes De Préparation

Ro-31-8830 is synthesized from staurosporine, a non-selective protein kinase inhibitor . The synthetic route involves the selective modification of staurosporine to enhance its specificity towards protein kinase C. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the selective inhibition of protein kinase C

Analyse Des Réactions Chimiques

Ro-31-8830 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ro-31-8830 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Ro-31-8830 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the role of protein kinase C in various biochemical pathways . In biology, Ro-31-8830 is used to investigate the regulation of cell proliferation and differentiation . In medicine, it has potential therapeutic applications for the treatment of inflammatory disorders and other diseases involving protein kinase C dysregulation . In industry, Ro-31-8830 is used in the development of new drugs and therapeutic agents targeting protein kinase C .

Mécanisme d'action

Ro-31-8830 exerts its effects by selectively inhibiting protein kinase C . Protein kinase C is a family of enzymes that play a crucial role in mediating signal transduction pathways involved in cell proliferation, differentiation, and survival . Ro-31-8830 binds to the active site of protein kinase C, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling pathways mediated by protein kinase C, leading to the modulation of cellular processes .

Mécanisme D'action

Ro-31-8830 exerts its effects by selectively inhibiting protein kinase C . Protein kinase C is a family of enzymes that play a crucial role in mediating signal transduction pathways involved in cell proliferation, differentiation, and survival . Ro-31-8830 binds to the active site of protein kinase C, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling pathways mediated by protein kinase C, leading to the modulation of cellular processes .

Comparaison Avec Des Composés Similaires

Ro-31-8830 is unique in its selectivity towards protein kinase C compared to other similar compounds . Similar compounds include other protein kinase inhibitors such as staurosporine, K252a, and bisindolylmaleimides . While staurosporine is a non-selective protein kinase inhibitor, Ro-31-8830 has been modified to enhance its specificity towards protein kinase C . K252a is another potent inhibitor of protein kinase C, but it also inhibits other protein kinases . Bisindolylmaleimides, such as Ro-31-7549 and Ro-31-8161, are selective inhibitors of protein kinase C with varying degrees of potency and selectivity . Ro-31-8830 stands out due to its high selectivity and potency towards protein kinase C .

Activité Biologique

Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate PKC activity.

This compound specifically inhibits the activity of different PKC isoforms, including PKCα, PKCβI, PKCβII, and PKCγ. The inhibitory potency varies among these isoforms, with reported IC50 values indicating its effectiveness:

| PKC Isoform | IC50 (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| Other PKCs | 108 |

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IL-2 secretion and receptor expression in human peripheral T cells stimulated by phorbol esters and lectins. The compound does not affect IL-2-induced proliferation in already activated T cells, indicating a specific role in modulating T cell activation rather than proliferation .

Furthermore, this compound has been shown to suppress the proliferation of antigen-specific T cell clones when exposed to antigen-presenting cells . These findings underscore the compound's potential as a therapeutic agent in autoimmune diseases and inflammatory conditions.

In Vivo Studies

Animal studies have reinforced the findings from in vitro experiments. Oral administration of this compound significantly inhibited phorbol ester-induced edema in rats, demonstrating its systemic efficacy in blocking PKC-driven responses. Additionally, it was effective in reducing T cell-driven responses such as host versus graft reactions and secondary paw swelling in adjuvant-induced arthritis models .

Case Studies and Applications

This compound has been explored for its anti-inflammatory properties. Research indicates that it may be beneficial in treating conditions characterized by chronic inflammation due to its ability to inhibit T cell activation and subsequent inflammatory responses .

A notable case study involved the use of this compound in models of autoimmune diseases where it showed promise in reducing symptoms associated with excessive T cell activation. This suggests that compounds like this compound could play a pivotal role in developing new therapies for chronic inflammatory conditions.

Propriétés

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGHOAZJQNLNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927366 | |

| Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131848-98-1 | |

| Record name | Ro 31-8830 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.